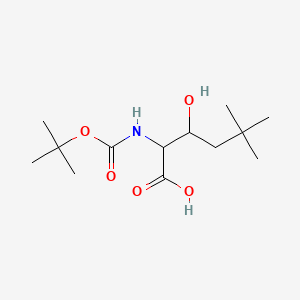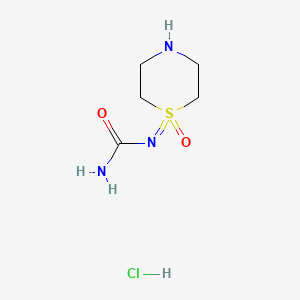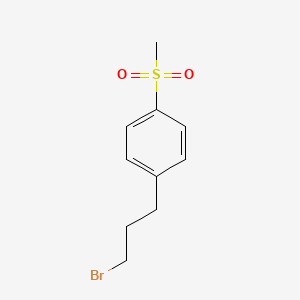
1-(3-Bromopropyl)-4-methanesulfonylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-methanesulfonylbenzene is an organic compound with the molecular formula C10H13BrO2S. It is a white or off-white solid with a strong smell of thiol or sulfide. This compound has a melting point of about 70-71°C and a boiling point of about 287°C . It has low solubility in water and is often used as an important reagent in organic synthesis. It can be used as a starting material for making other compounds and has applications in synthetic chemicals, medicine, and scientific research .
准备方法
1-(3-Bromopropyl)-4-methanesulfonylbenzene can be prepared by the reaction of the corresponding tosyl chloride with 3-bromopropanol . The synthetic route involves the following steps:
Reaction of Tosyl Chloride with 3-Bromopropanol: This reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(3-Bromopropyl)-4-methanesulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in oxidation and reduction reactions, although these are less common.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophile or base used.
科学研究应用
1-(3-Bromopropyl)-4-methanesulfonylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the synthesis of biologically active molecules and as a building block for drug discovery.
Medicine: The compound may be used in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(3-Bromopropyl)-4-methanesulfonylbenzene exerts its effects involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .
相似化合物的比较
1-(3-Bromopropyl)-4-methanesulfonylbenzene can be compared with other similar compounds such as:
1-Bromo-3-phenylpropane: Used in the synthesis of antibacterial agents and selective MAO-B inhibitors.
1-Bromo-3-chloropropane: Utilized as a phase separation reagent for the isolation of RNA.
(3-Bromopropyl)triphenylphosphonium bromide: Applied as a bactericidal agent and in the functionalization of gold nanoparticles.
The uniqueness of this compound lies in its combination of a bromopropyl group and a methanesulfonyl group, which provides distinct reactivity and versatility in synthetic applications.
属性
分子式 |
C10H13BrO2S |
|---|---|
分子量 |
277.18 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 |
InChI 键 |
SNHNCYXOARSXNT-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


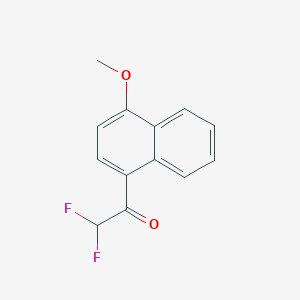
![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
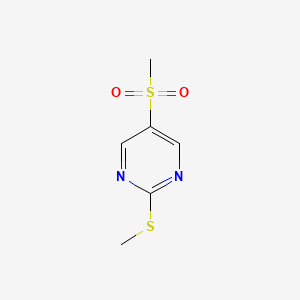
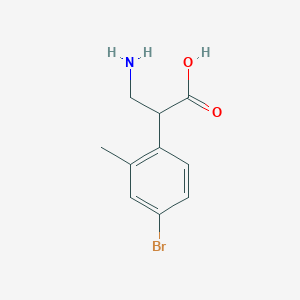
![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)
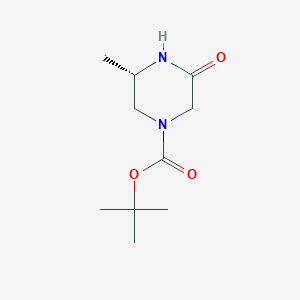
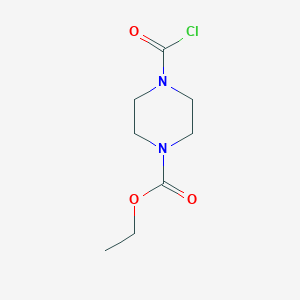
![tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate](/img/structure/B13582750.png)

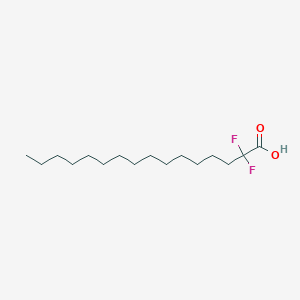
![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
